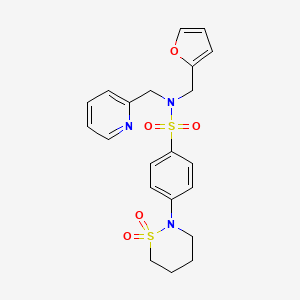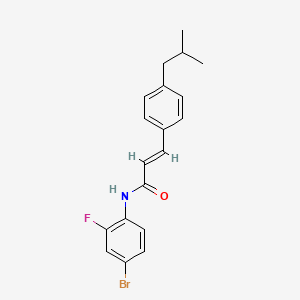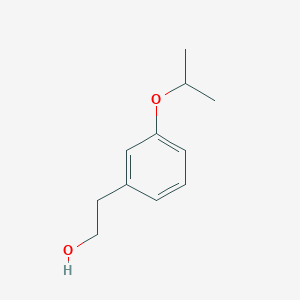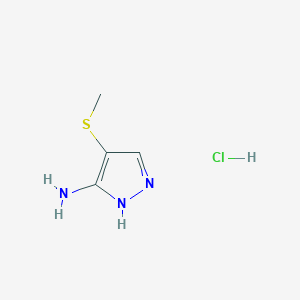![molecular formula C6H7N3O2S B2515476 5H,6H,7H-[1,2,3]triazolo[4,3-b][1,3]thiazine-6-carboxylic acid CAS No. 1394040-92-6](/img/structure/B2515476.png)
5H,6H,7H-[1,2,3]triazolo[4,3-b][1,3]thiazine-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 5H,6H,7H-[1,2,3]triazolo[4,3-b][1,3]thiazine-6-carboxylic acid is a derivative within the class of triazolothiadiazines, which are heterocyclic compounds containing both triazole and thiadiazine rings. These compounds have been studied for various biological activities and are of interest due to their potential pharmacological properties.
Synthesis Analysis
The synthesis of triazolothiadiazine derivatives typically involves the reaction of amino-triazoles with various reagents to introduce different substituents into the heterocyclic framework. For example, the synthesis of 6-aryl-3-(3-hydroxypropyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazines was achieved by reacting 4-amino-3-(3-hydroxypropyl)-5-mercapto-1,2,4-triazole with substituted omega-haloacetophenones . Although the specific synthesis of this compound is not detailed in the provided papers, similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of triazolothiadiazine derivatives is confirmed using various spectroscopic techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These techniques provide information about the functional groups present and the overall molecular framework. For instance, carboxymethyl- and carboxy-derivatives of triazolothiadiazines have been structurally characterized using IR, NMR, and mass spectra .
Chemical Reactions Analysis
Triazolothiadiazines can undergo various chemical reactions depending on the substituents present on the rings. The reactivity of these compounds can be influenced by the presence of functional groups such as carboxylic acid or hydroxypropyl groups. The specific chemical reactions that this compound can participate in are not described in the provided papers, but it can be inferred that the carboxylic acid group may allow for reactions typical of carboxylic acids, such as esterification or amide formation.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolothiadiazine derivatives, such as solubility, melting point, and stability, are important for their potential application as pharmacological agents. The provided papers do not give specific details on these properties for this compound. However, the biological evaluation of some derivatives indicates that these compounds have anti-inflammatory, analgesic, and antimicrobial activities, as well as plant growth regulating effects . These activities suggest that the compounds have adequate stability and bioavailability to exert their effects.
科学的研究の応用
Antimicrobial Applications
- Synthesis and Antimicrobial Activity: A series of 6-aryl-3-(3,4-dialkoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines exhibited promising antimicrobial activity, suggesting their potential as antifungal agents (Sahu, Ganguly, & Kaushik, 2014).
- Potential as Antimicrobial Agents: Compounds derived from 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines and 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines have shown significant antimicrobial activities against various microorganisms, highlighting their application in medical and agricultural fields (Kaplancikli, Turan-Zitouni, Ozdemir, & Revial, 2008).
Anti-Inflammatory Applications
- Anti-Inflammatory Activities: Some derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines bearing trichlorophenyl moiety showed promising anti-inflammatory activities (Karegoudar, Prasad, Ashok, Mahalinga, Poojary, & Holla, 2008).
Synthesis and Characterization
Novel Synthesis Methods
Research has been conducted on developing new methods for synthesizing these compounds, such as the one-pot synthesis method for triazolothiadiazines, which could lead to more efficient production (Heravi, Bakherad, Rahimzadeh, & Bakavoli, 2002).
Structural Analysis and Characterization
Studies have also focused on characterizing the structure of these compounds through various spectroscopic methods, contributing to a better understanding of their chemical properties (Britsun, Esipenko, Kudryavtsev, & Lozinskii, 2004).
作用機序
Target of Action
Related compounds in the triazolothiadiazine class have been reported to interact with a variety of targets, including enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . These enzymes play crucial roles in various biochemical processes, including metabolism, neurotransmission, and hormone regulation.
Mode of Action
It is likely that the compound interacts with its targets through hydrogen bond accepting and donating characteristics, which allows it to make specific interactions with different target receptors .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for related triazolothiadiazine compounds .
Result of Action
Related compounds in the triazolothiadiazine class have shown diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular effects .
生化学分析
Biochemical Properties
5H,6H,7H-[1,2,3]triazolo[4,3-b][1,3]thiazine-6-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in tissues . Additionally, it interacts with cholinesterase, an enzyme that breaks down acetylcholine, thereby affecting neurotransmission . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-inhibitor complex.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of cancer cells by interfering with the cell cycle and inducing apoptosis . Furthermore, it affects gene expression by modulating the activity of transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it inhibits enzyme activity by binding to the active site and preventing substrate access . This compound also modulates gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes . These interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the stability and specificity of the binding.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound exhibits changes in stability and degradation, which can influence its long-term effects on cellular function. In vitro studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity . In vivo studies have indicated that it undergoes metabolic degradation, leading to the formation of inactive metabolites . These findings highlight the importance of considering the temporal dynamics of this compound when evaluating its therapeutic potential.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits therapeutic effects, such as anti-inflammatory and analgesic properties . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects underscore the need for careful dosage optimization to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. For instance, it is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and conjugated metabolites . These metabolic transformations can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is actively transported across cell membranes by solute carrier transporters, which facilitate its uptake and accumulation in target tissues . Additionally, it binds to plasma proteins, such as albumin, which modulate its distribution and bioavailability . These interactions play a critical role in determining the compound’s therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and regulatory proteins . It also accumulates in specific organelles, such as the mitochondria and endoplasmic reticulum, where it exerts its effects on cellular metabolism and signaling pathways . The targeting of this compound to specific subcellular compartments is facilitated by post-translational modifications and targeting signals that direct its localization.
特性
IUPAC Name |
6,7-dihydro-5H-triazolo[5,1-b][1,3]thiazine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2S/c10-6(11)4-2-9-5(12-3-4)1-7-8-9/h1,4H,2-3H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHSDARDTZQJST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CSC2=CN=NN21)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 8-hydroxy-2-[(4-methoxyphenyl)methyl]-1-oxo-3,4-dihydropyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B2515397.png)
![Ethyl 5-(2-(benzylthio)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2515398.png)


![2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2515402.png)


![4-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-hydroxypropyl)butanamide](/img/structure/B2515406.png)

![N-methyl-1-[3-(piperidin-1-ylmethyl)-2-thienyl]methanamine](/img/structure/B2515410.png)



![N-(4-methylbenzo[d]thiazol-2-yl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2515415.png)